molecular formula C8H10N2O B2628918 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine CAS No. 1526186-14-0

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine

Cat. No.: B2628918
CAS No.: 1526186-14-0
M. Wt: 150.181
InChI Key: GCODEMBJCAEKNJ-UHFFFAOYSA-N
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Description

Contextualization of Fused Nitrogen and Oxygen Heterocyclic Systems in Chemical Science

Heterocyclic compounds containing nitrogen and oxygen are among the most significant classes of organic molecules, widely present in natural products and synthetic compounds of biomedical and industrial importance. uokerbala.edu.iq The fusion of nitrogen-containing rings (like pyridine) with oxygen-containing rings (like oxazepine) creates polycyclic systems with enhanced chemical stability, distinct electronic characteristics, and versatile reactivity. These scaffolds are of profound interest in medicinal chemistry, as the presence of both nitrogen and oxygen heteroatoms provides multiple sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological macromolecules. The dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold, for instance, is recognized as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of pharmacological activities. researchgate.net

Academic Relevance of Pyridooxazepine Scaffolds within Heterocyclic Chemistry

The pyridooxazepine scaffold, which combines a pyridine (B92270) ring with a seven-membered oxazepine ring, holds significant academic interest. This interest stems largely from its structural similarity to the well-known benzodiazepines, a class of compounds with pronounced activity on the central nervous system (CNS). nih.govbenthamdirect.com Pyridoazepines, the broader class that includes pyridooxazepines, are recognized for their potential CNS activity, comparable to that of benzodiazepines. nih.govbenthamdirect.comresearchgate.net This analogy makes the synthesis and study of pyridodiazepines, pyridooxazepines, and pyridothiazepines an important and active research topic. nih.govbenthamdirect.com The exploration of these scaffolds is driven by the search for novel chemical entities with unique biological features and therapeutic potential. nih.govbenthamdirect.com

Table 1: Comparison of Related Azepine-Fuzed Scaffolds

Scaffold Type Fused Rings Key Heteroatoms Noted Biological Relevance
Benzodiazepine Benzene + Diazepine (B8756704) Nitrogen (2) Central Nervous System Activity
Pyridooxazepine Pyridine + Oxazepine Nitrogen (1), Oxygen (1) Potential Central Nervous System Activity
Pyridodiazepine Pyridine + Diazepine Nitrogen (2) Potential Central Nervous System Activity
Pyridothiazepine Pyridine + Thiazepine Nitrogen (1), Sulfur (1) Potential Pharmacological Activity

Historical Overview of Research Trends in Pyrido-annelated Azepines

Research into seven-membered heterocyclic systems fused with pyridine rings has historically been driven by the immense success of benzodiazepines. This led to extensive efforts to synthesize other heterocycle-fused diazepine derivatives with potential pharmacological activity. nih.govbenthamdirect.com Early work, such as studies in the 1970s, explored synthetic routes like the Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones to produce pyrido[2,3-e]-1,4-diazepines. nih.gov

Over the years, research has expanded to include other related structures such as pyridooxazepines and pyridothiazepines. nih.govbenthamdirect.com Synthetic methodologies have also evolved, with modern approaches including Friedel−Crafts cyclization to create pyrido[2,3-b] nih.govresearchgate.netbenzoxazepines and various annulation strategies for producing nitrogen-rich pyrido-azepines. nih.govosi.lv Despite these advancements, a significant portion of the research has remained focused on diazepine analogues, and comparatively less work has been published on the synthesis or derivatization of pyridooxazepine structures. nih.govbenthamdirect.com

Current Gaps and Future Directions in Pyrido[2,3-f]nih.govresearchgate.netoxazepine Research

This lack of specific research highlights that many pyrido-annelated scaffolds remain underexplored. nih.govbenthamdirect.com Therefore, future research directions should focus on the following areas:

Development of Novel Synthetic Routes: A primary objective is to establish efficient and practical synthetic methods to access the 2H,3H,4H,5H-pyrido[2,3-f] nih.govresearchgate.netoxazepine core. This would involve designing pathways for the specific regiochemistry of the [2,3-f] fusion.

Chemical and Physical Characterization: Once synthesized, the compound and its derivatives would require comprehensive characterization of their structural, electronic, and physical properties.

Exploration of Biological Activity: Given the established CNS activity of related pyridoazepines, a crucial future direction would be the biological screening of this novel scaffold. researchgate.net Investigating its potential as a modulator of receptors in the central nervous system would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Following the synthesis of a library of derivatives, SAR studies could elucidate the key structural features required for any observed biological activity, guiding the design of more potent and selective compounds.

The exploration of these underexplored scaffolds is essential for discovering new chemistry, developing new synthetic methodologies, and uncovering novel biological functions. nih.govbenthamdirect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCODEMBJCAEKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2h,3h,4h,5h Pyrido 2,3 F 1 2 Oxazepine and Its Analogues

Retrosynthetic Analysis and Key Disconnections in Pyridooxazepine Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 2H,3H,4H,5H-pyrido[2,3-f] nih.govnih.govoxazepine core, the primary disconnections logically target the formation of the seven-membered oxazepine ring. The most common strategies involve cleaving one or both of the heteroatomic bonds (C–O and C–N) within this ring.

Two principal retrosynthetic pathways emerge:

Pathway A: C-N/C-O Disconnection: This approach involves a disconnection across the N4–C5 and C10a–O1 bonds. This leads back to a 2-aminopyridine (B139424) precursor bearing a hydroxyethoxy side chain at the C-3 position. The forward reaction would be an intramolecular cyclization, likely a dehydration or a variation of the Williamson ether synthesis or an N-alkylation reaction, to form the oxazepine ring.

Pathway B: C-O/C-C Disconnection: A second strategy involves disconnecting the C10a–O1 bond and the C5-C5a bond. This pathway suggests a construction based on coupling a 2,3-disubstituted pyridine (B92270) with a two-carbon synthon. For instance, reacting a 3-amino-2-(2-hydroxyethoxy)pyridine with a carbonyl equivalent could lead to the formation of the oxazepine ring.

A more advanced approach, inspired by the synthesis of related fused heterocycles, involves a 1,3-dipolar cycloaddition. researchgate.net In this scenario, an azomethine ylide could react with a suitable dipolarophile integrated into the pyridine ring to construct a portion of the fused system in a highly controlled manner. researchgate.net These disconnections pave the way for the multi-step synthetic approaches detailed below.

Multi-Step Synthesis Approaches for the 2H,3H,4H,5H-pyrido[2,3-f]nih.govnih.govoxazepine Core

Building upon the retrosynthetic blueprints, several multi-step methodologies have been developed for analogous systems, which are directly applicable to the synthesis of the target pyridooxazepine core.

Cyclocondensation Reactions in Pyridooxazepine Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the pyridooxazepine framework. These reactions typically involve the intramolecular or intermolecular condensation of two or more functional groups to form the ring system.

A prominent method for analogous dibenzoxazepines, which can be adapted for the pyrido-fused system, is the intramolecular Friedel-Crafts cyclization. osi.lv This reaction involves treating readily accessible 2-phenoxypyridin-3-amines with aromatic acids, leading to the formation of the tricyclic core. osi.lv Another powerful cyclocondensation strategy involves the reaction of a Schiff base with an anhydride. For example, various 1,3-oxazepine derivatives have been synthesized through the cycloaddition of Schiff bases with anhydrides like maleic, phthalic, or succinic anhydride. jmchemsci.comscirp.orgrjptonline.org This method typically results in oxazepine-dione structures.

Computational studies on related cyclocondensation reactions, such as the formation of pyrido[1,2-a]pyrimidines, have been used to decode the reaction mechanisms, identifying the most favorable reaction channels and transition states, which aids in optimizing reaction conditions. researchgate.net

Tandem Reactions and Cascade Processes for Ring System Assembly

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient approach to complex molecules. For the synthesis of benzo-1,4-oxazepine derivatives, a tandem transformation involving C-N coupling followed by C-H carbonylation has been successfully developed. nih.gov This copper-catalyzed process utilizes phenylamines and allyl halides under a carbon dioxide atmosphere to construct the oxazepine ring in good yields. nih.gov

Reaction TypeStarting MaterialsCatalyst/ReagentsProduct TypeKey Features
Tandem C-N Coupling/C-H Carbonylation Phenylamine, (1-chloro-vinyl)-benzeneCuI, Ligand (L1), Cs₂CO₃, CO₂Benzo-1,4-oxazepin-5-oneOne-pot synthesis, good yields. nih.gov
Tandem Knoevenagel/7-endo-cyclization Meldrum's acid, Aromatic aldehyde, TosMICPiperidine, K₂CO₃1,3-Oxazepine derivativeEfficient, high yield with K₂CO₃ as base. researchgate.net

Regioselective Synthesis of Pyrido[2,3-f]nih.govnih.govoxazepine Derivatives

The synthesis of substituted pyridooxazepines often presents challenges in controlling regioselectivity, particularly when the pyridine ring is unsymmetrically substituted. Achieving regiocontrol is crucial as the position of substituents can dramatically influence the biological activity of the final compound.

An efficient, one-pot, two-step process has been described for the regioselective synthesis of related tricyclic systems like 5,6-dihydrobenzo[b]pyrimido[5,4-f] nih.govnih.govoxazepine. researchgate.net This method involves a heterocyclization reaction under mild conditions, demonstrating that careful selection of starting materials and reaction conditions can dictate the regiochemical outcome. researchgate.net Furthermore, a highly regio- and stereoselective 7-endo cyclization via haloetherification has been developed for the synthesis of chiral polysubstituted oxazepanes, highlighting a powerful method for controlling the formation of the seven-membered ring. nih.gov In some cases, reaction pathways can be influenced by subtle electronic or steric factors, as seen in the synthesis of indole-fused dibenzo[b,f] nih.govnih.govoxazepines, where a Smiles rearrangement is favored over direct intramolecular cyclization, leading to different regioisomers. researchgate.net

Stereoselective Synthesis Methodologies for Chiral Pyridooxazepines

The introduction of chirality into the pyridooxazepine scaffold is of significant interest for pharmaceutical applications, as stereoisomers often exhibit different pharmacological profiles. Several advanced methodologies have been developed for the stereoselective synthesis of oxazepine-containing molecules.

A notable example is the highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. nih.gov This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild conditions. nih.gov This method demonstrates excellent substrate scope and allows for further transformations of the chiral products. nih.gov

Another approach relies on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov Mechanistic studies confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate, allowing for the preparation of tetra- and pentasubstituted oxazepanes with good to excellent stereoselectivities. nih.gov

MethodSubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)
Enantioselective Desymmetrization 3-Substituted OxetaneChiral Phosphoric Acid (SPINOL-derived)Chiral 1,4-BenzoxazepineUp to 94% ee. nih.gov
Stereoselective Haloetherification Unsaturated AlcoholBrominating Agent (e.g., NBS)Polysubstituted Chiral OxazepaneModerate to excellent stereoselectivity. nih.gov

Novel Reagent Development and Catalytic Strategies in Pyridooxazepine Synthesis

Modern synthetic chemistry increasingly relies on the development of novel reagents and catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of pyridooxazepines and their analogues has benefited significantly from such innovations.

Chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acids, have emerged as powerful catalysts for enantioselective reactions, enabling the synthesis of chiral 1,4-benzoxazepines with high enantiopurity. nih.gov Copper-catalyzed reactions have also proven highly effective, enabling the one-pot synthesis of fused dibenzo[b,f] nih.govnih.govoxazepines through cross-coupling reactions. researchgate.net

In the broader context of fused pyridine heterocycles, nano-catalysts are gaining prominence. nih.gov For instance, a nano-magnetite complex has been used for the efficient synthesis of pyrido[2,3-d]pyrimidines. nih.gov These heterogeneous catalysts offer advantages such as ease of recovery and reusability, aligning with the principles of green chemistry. nih.gov The development of such catalytic systems holds great promise for the future synthesis of complex heterocyclic scaffolds like 2H,3H,4H,5H-pyrido[2,3-f] nih.govnih.govoxazepine.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, offering powerful tools for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For the construction of the pyrido[2,3-f] preprints.orgresearchgate.netoxazepine skeleton, several transition metal-catalyzed cyclization strategies can be envisaged, drawing inspiration from the synthesis of related fused oxazepine and pyridine derivatives.

One plausible approach involves an intramolecular Buchwald-Hartwig amination or etherification. This strategy would likely commence with a suitably substituted aminopyridine precursor. For instance, a 2-amino-3-hydroxypyridine (B21099) derivative could be functionalized with a side chain containing a leaving group, setting the stage for a palladium- or copper-catalyzed intramolecular cyclization to form the seven-membered oxazepine ring. The choice of catalyst, ligand, and base would be crucial in achieving high yields and minimizing side reactions.

Another potential route could utilize a palladium-catalyzed carbonylative cyclization. This would involve the reaction of a bifunctional substrate, such as a 2-amino-3-(2-bromoethoxy)pyridine, with carbon monoxide in the presence of a palladium catalyst. This method would introduce a carbonyl group into the oxazepine ring, providing a handle for further functionalization.

The following interactive table summarizes potential transition metal-catalyzed cyclization strategies for the synthesis of the 2H,3H,4H,5H-pyrido[2,3-f] preprints.orgresearchgate.netoxazepine core.

Reaction Type Proposed Catalyst Potential Starting Materials Key Bond Formation Anticipated Advantages
Intramolecular Buchwald-Hartwig AminationPd(OAc)2 / BINAP2-(2-Chloroethoxy)pyridin-3-amineC-NHigh functional group tolerance
Intramolecular Buchwald-Hartwig EtherificationCuI / Phenanthroline2-Amino-N-(2-hydroxyethyl)nicotinamideC-OMilder reaction conditions
Palladium-Catalyzed Carbonylative CyclizationPdCl2(PPh3)22-Amino-3-(2-bromoethoxy)pyridineC-C, C-NIntroduction of a carbonyl handle

This table presents hypothetical synthetic strategies based on established transition metal-catalyzed reactions for analogous heterocyclic systems, as direct literature for the target compound is scarce.

Organocatalytic Approaches to Pyridooxazepine Skeletons

Organocatalysis has emerged as a powerful complement to metal-based catalysis, often providing unique reactivity and selectivity profiles under mild and environmentally benign conditions. The construction of the pyrido[2,3-f] preprints.orgresearchgate.netoxazepine skeleton could potentially be achieved through various organocatalytic transformations.

One conceptual approach involves an intramolecular Michael addition. A pyridine precursor bearing both a nucleophilic amine or alcohol and a Michael acceptor on adjacent positions could undergo cyclization in the presence of a chiral organocatalyst, such as a derivative of proline or a squaramide. This would allow for the stereocontrolled formation of the oxazepine ring, leading to enantioenriched products.

Furthermore, an organocatalytic cascade reaction could be designed to assemble the pyridooxazepine core in a single step from simpler starting materials. For example, a multicomponent reaction involving an aminopyridine, an aldehyde, and a nucleophile, catalyzed by a Brønsted acid or a bifunctional organocatalyst, could lead to the rapid construction of the desired heterocyclic framework.

The table below outlines some prospective organocatalytic strategies for the synthesis of the pyridooxazepine skeleton.

Reaction Type Proposed Organocatalyst Potential Starting Materials Key Transformation Anticipated Advantages
Intramolecular Michael AdditionChiral secondary amine (e.g., proline derivative)3-Amino-2-(acryloyloxy)pyridineEnantioselective C-N or C-O bond formationAccess to chiral, non-racemic products
Cascade ReactionBrønsted acid (e.g., phosphoric acid derivative)2,3-Diaminopyridine, α,β-unsaturated aldehydeSequential imine formation and intramolecular cyclizationHigh atom and step economy
[4+3] CycloadditionChiral aminocatalystPyridinyl-substituted oxyallyl cation precursor and a dieneDirect formation of the seven-membered ringConvergent and efficient synthesis

This table outlines theoretical organocatalytic routes based on known reactivity patterns, as specific applications to the target molecule have not been extensively reported.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridooxazepine Production

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize the environmental impact of chemical processes. The production of 2H,3H,4H,5H-pyrido[2,3-f] preprints.orgresearchgate.netoxazepine and its analogues should be designed with sustainability in mind. rasayanjournal.co.inresearchgate.net

Key considerations for a green synthetic approach include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent and cascade reactions are particularly advantageous in this regard. nih.gov

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reaction conditions, where applicable, are an even more sustainable option. researchgate.netmdpi.com

Energy Efficiency: Employing reaction conditions that are mild in terms of temperature and pressure reduces energy consumption. Microwave-assisted synthesis and other non-traditional activation methods can often accelerate reactions at lower bulk temperatures. benthamdirect.comnih.gov

Use of Renewable Feedstocks: While challenging for complex heterocyclic scaffolds, the sourcing of starting materials from renewable resources is a long-term goal for sustainable pharmaceutical production.

Catalysis: The use of catalytic reagents (both metal-based and organocatalytic) is inherently greener than stoichiometric reagents, as they are used in small amounts and can often be recycled and reused. thieme-connect.com

For instance, a sustainable synthesis of the pyridooxazepine core could involve a one-pot, multicomponent reaction in a benign solvent like ethanol, catalyzed by a recyclable heterogeneous catalyst. nih.gov This approach would not only reduce waste and energy consumption but also simplify purification procedures. The development of such environmentally friendly protocols is crucial for the future of pharmaceutical manufacturing. preprints.orgbohrium.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2h,3h,4h,5h Pyrido 2,3 F 1 2 Oxazepine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For derivatives of 2H,3H,4H,5H-pyrido[2,3-f] elsevierpure.comresearchgate.netoxazepine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in structural confirmation.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra would provide initial information on the chemical environment of each proton and carbon atom. Two-dimensional (2D) techniques would then be employed to establish connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks, allowing for the tracing of adjacent protons within the pyridine (B92270) and oxazepine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the entire molecular structure, for instance, by connecting fragments across the heteroatoms (oxygen and nitrogen).

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the seven-membered oxazepine ring.

A representative, though hypothetical, data table for a derivative of this compound would be structured as follows:

Hypothetical ¹H and ¹³C NMR Data

Position δ ¹³C (ppm) δ ¹H (ppm, mult., J in Hz) COSY Correlations HMBC Correlations
C-2 - - - -
C-3 - - - -
C-4 - - - -
C-5 - - - -
C-6 - - - -
C-7 - - - -
C-8 - - - -

Without experimental data, this table remains empty.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2H,3H,4H,5H-pyrido[2,3-f] elsevierpure.comresearchgate.netoxazepine derivatives, these techniques would confirm the presence of key structural features.

Expected Vibrational Frequencies

Functional Group Technique Expected Wavenumber (cm⁻¹)
C-H (aromatic) IR, Raman 3100-3000
C-H (aliphatic) IR, Raman 3000-2850
C=N (pyridine) IR, Raman 1650-1550
C=C (pyridine) IR, Raman 1600-1450
C-O-C (ether) IR 1260-1000

This table represents general ranges and lacks specific, experimentally determined values for the target compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For any new derivative of 2H,3H,4H,5H-pyrido[2,3-f] elsevierpure.comresearchgate.netoxazepine, HRMS would provide the high-accuracy mass measurement needed to confirm its chemical formula.

Example of HRMS Data Presentation

Compound Calculated m/z Found m/z Formula

No experimental HRMS data for this compound has been reported.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles for a derivative of 2H,3H,4H,5H-pyrido[2,3-f] elsevierpure.comresearchgate.netoxazepine. It would also reveal the conformation of the flexible seven-membered ring and the packing of molecules in the crystal lattice.

Hypothetical Crystallographic Data Table

Parameter Value
Chemical formula -
Formula weight -
Crystal system -
Space group -
a, b, c (Å) -
α, β, γ (°) -
Volume (ų) -
Z -

This table cannot be completed without a successful crystal structure determination.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

If a derivative of 2H,3H,4H,5H-pyrido[2,3-f] elsevierpure.comresearchgate.netoxazepine were chiral (e.g., due to a stereocenter on the oxazepine ring or atropisomerism), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration. These methods measure the differential absorption of left- and right-circularly polarized light.

While the framework for a comprehensive structural analysis of 2H,3H,4H,5H-pyrido[2,3-f] elsevierpure.comresearchgate.netoxazepine derivatives is well-established within the field of chemistry, the specific application of these advanced spectroscopic and crystallographic methodologies to this compound is contingent upon its synthesis and characterization in a research setting. Until such work is published, a detailed and scientifically accurate article with verifiable data cannot be compiled.

Computational Chemistry and Theoretical Investigations of 2h,3h,4h,5h Pyrido 2,3 F 1 2 Oxazepine

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

There are no specific DFT studies reported in the literature for 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine . Such studies would be crucial for understanding the fundamental electronic characteristics of the molecule.

A molecular orbital analysis for this compound has not been published. This type of study would involve calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For related heterocyclic systems, HOMO-LUMO analysis has been used to understand reaction pathways, such as in cycloaddition reactions forming oxazepine rings. scirp.org

Table 1: Hypothetical Frontier Orbital Data for 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine (Data Unavailable)

Parameter Value
HOMO Energy (eV) Not Available
LUMO Energy (eV) Not Available
HOMO-LUMO Gap (eV) Not Available

This table is for illustrative purposes only. No experimental or calculated data is currently available.

An electrostatic potential surface (MEP) map for 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine is not available. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack. In studies of other complex heterocyclic molecules, MEP maps have successfully shown regions of electrophilic and nucleophilic reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of the Pyridooxazepine Ring System

No conformational analysis or molecular dynamics simulations have been specifically reported for the 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine ring system. The seven-membered oxazepine ring is inherently flexible, and computational studies are necessary to identify the most stable low-energy conformations (e.g., boat, chair, twist-boat) and the energy barriers between them. Molecular dynamics simulations could further provide insight into the dynamic behavior of the ring system in different environments, which is crucial for understanding its interactions with biological targets. For other seven-membered ring systems like pyrido[2,3-b] nih.govuni.ludiazepin-4-ones, inversion barriers have been determined computationally. nih.gov

Quantum Chemical Calculations for Reactivity Prediction and Reaction Pathway Analysis

There is a lack of published quantum chemical calculations aimed at predicting the reactivity and analyzing potential reaction pathways for 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine . Such calculations could predict various chemical properties like ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, electrophilicity index). These parameters would help in understanding its behavior in chemical reactions.

Table 2: Hypothetical Calculated Reactivity Descriptors for 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine (Data Unavailable)

Descriptor Value
Ionization Potential (I) Not Available
Electron Affinity (A) Not Available
Chemical Hardness (η) Not Available
Electrophilicity Index (ω) Not Available

This table is for illustrative purposes only. No experimental or calculated data is currently available.

Theoretical Elucidation of Reaction Mechanisms Involved in Pyridooxazepine Transformations

No theoretical studies elucidating the reaction mechanisms of 2H,3H,4H,5H-pyrido[2,3-f] nih.govuni.luoxazepine have been found. Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For example, in the formation of 1,4-oxazepine (B8637140) rings from naphthyridine derivatives, molecular orbital methods have been used to calculate the energies of transition states, thereby predicting the reaction products. nih.govresearchgate.net Similar investigations would be necessary to understand the synthesis and chemical transformations of the title compound.

Chemical Transformations and Functionalization Strategies of the 2h,3h,4h,5h Pyrido 2,3 F 1 2 Oxazepine Scaffold

Regioselective Functionalization of the Pyridine (B92270) Moiety

The pyridine ring is a common motif in pharmaceuticals, and numerous methods for its functionalization have been developed. However, specific examples of regioselective reactions applied to the 2H,3H,4H,5H-pyrido[2,3-f] nih.govorganic-chemistry.orgoxazepine core are not readily found in the current body of literature. General strategies for pyridine functionalization often rely on the electronic nature of the ring and the presence of directing groups. It is plausible that established methods such as electrophilic aromatic substitution (e.g., nitration, halogenation) or directed ortho-metalation could be adapted for this scaffold, but experimental data on the reactivity and regioselectivity for this specific molecule are not available.

Modifications and Derivatizations of the Oxazepine Ring System

The oxazepine ring, a seven-membered heterocycle, offers several potential sites for chemical modification. researchgate.netjmchemsci.comuokerbala.edu.iquobaghdad.edu.iq Synthetic strategies for analogous benzo-fused oxazepines often involve cycloaddition reactions or tandem transformations to build the core structure. uokerbala.edu.iqnih.govresearchgate.net Derivatization can include N-alkylation or acylation, modification of carbonyl groups if present, or ring-opening and rearrangement reactions. For the 2H,3H,4H,5H-pyrido[2,3-f] nih.govorganic-chemistry.orgoxazepine system, specific studies detailing such modifications are scarce. Research on related structures, such as dibenzo[b,f]pyrido[1,2-d] nih.govorganic-chemistry.orgoxazepines, has explored the introduction of various substituents, which proved to be crucial for biological activity, suggesting that similar derivatization of the pyrido[2,3-f] isomer could yield compounds with interesting properties. nih.gov

Applications of Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the diversification of heterocyclic scaffolds. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents. While these methods have been successfully applied to other pyridopyrimidine and related heterocyclic systems to generate libraries of compounds for biological screening, there is a lack of specific reports on their application to the 2H,3H,4H,5H-pyrido[2,3-f] nih.govorganic-chemistry.orgoxazepine backbone. nih.gov The presence of halogenated derivatives of this scaffold would, in theory, permit its use in such diversification strategies, but examples remain to be published.

Introduction of Diverse Chemical Tags and Linkers for Further Chemical Manipulation

The attachment of chemical tags and linkers to a core scaffold is a key strategy in chemical biology and drug development, facilitating studies on the mechanism of action, target identification, and the creation of bioconjugates or proteolysis-targeting chimeras (PROTACs). This is often achieved by incorporating functional groups that can undergo selective ligation reactions. While the synthesis of molecules with appropriate functional handles (e.g., amines, carboxylic acids, alkynes, azides) on the 2H,3H,4H,5H-pyrido[2,3-f] nih.govorganic-chemistry.orgoxazepine scaffold is synthetically conceivable, the literature does not currently provide specific examples of such compounds or their subsequent use in attaching chemical tags or linkers. The development of "safety-catch" linkers for solid-phase synthesis highlights the advanced strategies available for such modifications in other molecular contexts. mdpi.com

Exploration of Click Chemistry Methodologies on Modified Pyridooxazepine Scaffolds

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for the rapid and efficient synthesis of complex molecules due to its high yield, stereospecificity, and biocompatibility. organic-chemistry.orgmdpi.com This methodology is ideal for linking molecular fragments, including the connection of a core scaffold to reporter tags, solubility enhancers, or other bioactive molecules. nih.govtu-dresden.de The application of click chemistry requires the presence of an azide (B81097) or a terminal alkyne functional group on the scaffold. The synthesis of alkyne- or azide-functionalized derivatives of 2H,3H,4H,5H-pyrido[2,3-f] nih.govorganic-chemistry.orgoxazepine would be the first step toward utilizing this powerful synthetic tool. However, at present, there are no published studies demonstrating the use of click chemistry for the modification of this specific pyridooxazepine system. The use of fused tetrazoles as azide surrogates in click reactions with various N-heterocycles suggests potential avenues for future research in this area. nih.gov

Mechanistic Investigations of Reactions Involving 2h,3h,4h,5h Pyrido 2,3 F 1 2 Oxazepine

Elucidation of Reaction Pathways for Pyridooxazepine Ring Formation

The construction of the pyrido nih.govacs.orgoxazepine ring system is typically achieved through intramolecular cyclization strategies. One of the most common approaches involves the reaction of a suitably substituted aminopyridine with a component bearing an oxygen-containing two-carbon linker. The precise reaction pathway is often contingent on the nature of the starting materials and the reaction conditions employed.

A prevalent mechanistic pathway involves the initial N-alkylation of an aminopyridinol precursor, followed by an intramolecular nucleophilic substitution or a Smiles rearrangement. For instance, the reaction of a 2-amino-3-hydroxypyridine (B21099) with a suitable electrophile containing a leaving group can proceed via an initial O-alkylation, followed by a base-mediated intramolecular cyclization to furnish the oxazepine ring.

Alternatively, a plausible pathway involves a base-regulated one-pot protocol. In such a scenario, an aromatic nucleophilic substitution (SNAr) reaction can lead to O-arylation, followed by an aminocarbonylation tandem reaction to yield pyridobenzoxazepinones. researchgate.net The choice of base has been shown to be crucial in directing the reaction towards either the oxazepine or a competing pyridobenzoxazine product. researchgate.net

Another potential route is the intramolecular cyclization of an N-(2-hydroxyethyl)aminopyridine derivative. Dehydration of the alcohol moiety under acidic conditions could generate a carbocationic intermediate, which is then trapped by the pyridine (B92270) nitrogen to close the seven-membered ring.

Computational studies on related 1,4-oxazepine (B8637140) ring formation reactions, such as those involving 1,8-naphthyridine derivatives with peroxy acids, have been conducted using semiempirical and ab initio molecular orbital methods to predict reaction outcomes and elucidate transition states. researchgate.net Similar theoretical approaches could be applied to model the formation of 2H,3H,4H,5H-pyrido[2,3-f] nih.govacs.orgoxazepine and to evaluate the feasibility of different proposed pathways.

A summary of potential synthetic strategies for analogous systems is presented in the table below.

Starting MaterialsKey TransformationResulting Core Structure
2-Aminophenols and alkynones7-endo-dig cyclizationBenzo[b] nih.govacs.orgoxazepines
N-substituted-o-chloronicotinamides and o-halogenated phenolsO-heteroarylation-Smiles rearrangement-cyclization cascadeBenzopyrido nih.govacs.orgoxazepinones
Alkynyl alcoholsBase-promoted exo mode cyclization1,4-Oxazines and 1,4-Oxazepines

Detailed Mechanistic Studies of Functionalization and Derivatization Reactions

Once the 2H,3H,4H,5H-pyrido[2,3-f] nih.govacs.orgoxazepine core is assembled, subsequent functionalization and derivatization can be undertaken to modulate its physicochemical and biological properties. Mechanistic understanding of these reactions is key to achieving desired regioselectivity and stereoselectivity.

N-Functionalization: The secondary amine within the oxazepine ring is a prime site for derivatization. Reactions such as acylation, alkylation, and arylation are expected to proceed via standard nucleophilic mechanisms. The lone pair of electrons on the nitrogen atom attacks the electrophilic center of the reagent. The reactivity of this nitrogen can be influenced by the electronic nature of the pyridine ring and any substituents present.

Pyridine Ring Functionalization: The pyridine portion of the molecule can undergo electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards such reactions. Functionalization is more likely to occur at positions meta to the ring nitrogen. Alternatively, nucleophilic aromatic substitution can be facilitated by the presence of a good leaving group on the pyridine ring. The regioselectivity of these reactions will be dictated by the directing effects of the fused oxazepine ring and any existing substituents.

Oxazepine Ring Modification: The methylene groups within the oxazepine ring may be amenable to functionalization through radical-based reactions or deprotonation with a strong base to generate a carbanion, which can then react with an electrophile. Ring-opening reactions of the oxazepine moiety could also be a route to further derivatization, potentially leading to the formation of polycyclic pyridones. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insight into reaction mechanisms. In the context of pyrido nih.govacs.orgoxazepine synthesis, several types of intermediates can be postulated.

During ring formation via a Smiles rearrangement, an intermediate spirocyclic Meisenheimer-type complex is often invoked. While typically transient, in some cases, these intermediates can be stabilized and characterized spectroscopically.

In reactions involving the cyclization of 2-aminophenols with alkynones to form benz nih.govacs.orgoxazepines, an alkynylketimine intermediate is believed to play a crucial role. researchgate.net The formation of this intermediate is thought to be facilitated by the proton of the hydroxy group of the aminophenol. researchgate.net

DFT calculations have been employed to explore the mechanistic details of the formation of oxazepine derivatives, supporting the involvement of specific intermediates. For example, in the reaction of aryne intermediates, a [2+2] cycloaddition followed by further rearrangements has been computationally modeled. frontiersin.org

The table below outlines potential intermediates in analogous reactions.

Reaction TypePostulated IntermediateMethod of Investigation
Smiles RearrangementMeisenheimer complexSpectroscopic methods, Computational modeling
Cyclization of 2-aminophenols with alkynonesAlkynylketimineMechanistic experiments, Isotopic labeling
Aryne-based synthesis[2+2] cycloaddition adductDFT calculations

Kinetic and Thermodynamic Studies of Relevant Chemical Processes

Kinetics: The rate of pyridooxazepine ring formation will be influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. The choice of solvent can also have a significant impact on reaction rates, particularly in reactions involving charged intermediates. For instance, polar aprotic solvents might favor SNAr pathways, while nonpolar solvents could be more suitable for pericyclic reactions.

For example, DFT calculations on the formation of oxazepine derivatives have been used to determine the relative free-energy profiles of different reaction pathways, identifying the most energetically favorable route. frontiersin.org

2h,3h,4h,5h Pyrido 2,3 F 1 2 Oxazepine As a Versatile Chemical Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Polycyclic Architectures

The rigid, bicyclic structure of the pyrido-oxazepine nucleus provides a well-defined three-dimensional framework that is amenable to further annulation reactions for the construction of intricate polycyclic systems. The presence of both a pyridine (B92270) ring and a partially saturated oxazepine ring offers multiple reaction sites for the introduction of new ring systems.

One of the key strategies for elaborating the 2H,3H,4H,5H-pyrido[2,3-f] nih.govsigmaaldrich.comoxazepine scaffold into more complex polycyclic architectures involves leveraging the reactivity of the pyridine nitrogen and the adjacent carbon atoms. For instance, functionalization of the pyridine ring, followed by intramolecular cyclization reactions, can lead to the formation of novel tri- and tetracyclic compounds. While specific examples for the title compound are not extensively documented, analogous transformations have been successfully applied to other pyrido-fused systems. nih.govmdpi.comresearchgate.netmdpi.com

A hypothetical reaction pathway could involve the N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization. The choice of the alkylating agent would be crucial in determining the nature of the resulting polycyclic system. For example, using a bifunctional electrophile could enable a one-pot synthesis of a more complex structure.

Another approach involves the functionalization of the oxazepine ring. The methylene groups within the oxazepine ring could be targeted for dehydrogenation to introduce unsaturation, thereby opening up pathways for cycloaddition reactions. Alternatively, the ether oxygen could be cleaved under specific conditions to provide linear intermediates that can be cyclized in a different manner to afford new polycyclic frameworks.

The following table summarizes potential synthetic strategies for the construction of polycyclic architectures from a generic pyrido-oxazepine core, based on established methodologies for related heterocyclic systems.

Starting Material Reagents and Conditions Product Type Potential Application
N-Substituted Pyrido-oxazepine1. Bifunctional Electrophile2. Base-mediated cyclizationFused Tri- or Tetracyclic SystemCore of biologically active molecules
Pyrido-oxazepine1. Dehydrogenation agent (e.g., DDQ)2. DienophilePolycyclic adduct via Diels-AlderNovel material science applications
Pyrido-oxazepine1. Ring-opening reagent (e.g., Lewis acid)2. Intramolecular cyclization catalystRearranged Polycyclic IsomerAccess to diverse chemical space

Integration into Macrocyclic Compounds and Supramolecular Systems

The synthesis of such macrocycles would typically involve the preparation of a difunctionalized 2H,3H,4H,5H-pyrido[2,3-f] nih.govsigmaaldrich.comoxazepine derivative, which can then be subjected to a macrocyclization reaction with a suitable linking unit. High-dilution conditions are often employed in these reactions to favor the formation of the desired macrocycle over intermolecular polymerization.

While the literature on macrocycles containing the specific 2H,3H,4H,5H-pyrido[2,3-f] nih.govsigmaaldrich.comoxazepine unit is limited, related heterocyclic systems have been successfully incorporated into macrocyclic hosts for molecular recognition and sensing applications. The pyridine unit within the pyrido-oxazepine can be particularly useful for the recognition of specific guest molecules through hydrogen bonding or metal coordination.

The table below outlines hypothetical examples of macrocyclization reactions involving a difunctionalized pyrido-oxazepine building block.

Pyrido-oxazepine Derivative Linking Unit Reaction Type Resulting Macrocycle
Di-acid chloride derivativeDiamineAmide bond formationPyridyl-containing cryptand
Dihalide derivativeDithiolNucleophilic substitutionThioether-linked macrocycle
Di-alkyne derivativeDi-azideHuisgen cycloaddition (Click Chemistry)Triazole-bridged macrocycle

The incorporation of the 2H,3H,4H,5H-pyrido[2,3-f] nih.govsigmaaldrich.comoxazepine unit into macrocyclic and supramolecular structures opens up new avenues for the design of novel receptors, sensors, and functional materials.

Application in the Synthesis of Structurally Novel Heterocyclic Systems

Beyond its use in constructing polycyclic and macrocyclic compounds, the 2H,3H,4H,5H-pyrido[2,3-f] nih.govsigmaaldrich.comoxazepine scaffold can serve as a precursor for the synthesis of other, structurally novel heterocyclic systems through ring-transformation reactions. elsevierpure.commedipol.edu.trscirp.org Such transformations can involve ring-opening, ring-expansion, or ring-contraction of either the pyridine or the oxazepine ring.

For instance, treatment of the pyrido-oxazepine with a strong nucleophile could induce the opening of the oxazepine ring, leading to a linear intermediate that could be recyclized to form a different heterocyclic system. The specific outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Another potential transformation is the rearrangement of the pyrido-oxazepine skeleton under acidic or thermal conditions. Such rearrangements could lead to the formation of isomeric pyrido-oxazepine structures or entirely new heterocyclic cores. The Schmidt reaction on related tetrahydro-1,8-naphthyridin-4-ones, for example, has been shown to yield pyrido-diazepines. nih.gov

The following table provides a conceptual overview of possible ring-transformation reactions of a pyrido-oxazepine core.

Reaction Type Reagents/Conditions Intermediate Final Product
Ring-Opening/RecyclizationStrong Nucleophile (e.g., Hydrazine)Linear amino-alcoholNovel Pyridyl-substituted heterocycle
Skeletal RearrangementLewis Acid / HeatCarbocationic speciesIsomeric Pyrido-oxazepine or other fused heterocycle
Ring ContractionOxidative cleavage followed by cyclizationDicarbonyl intermediateFused five-membered heterocycle

The versatility of the 2H,3H,4H,5H-pyrido[2,3-f] nih.govsigmaaldrich.comoxazepine ring system in undergoing such transformations highlights its potential as a valuable starting material for the exploration of novel heterocyclic chemical space.

Emerging Research Avenues and Future Perspectives in Pyrido 2,3 F 1 2 Oxazepine Chemistry

Development of Chemo- and Enantioselective Synthetic Methodologies

The synthesis of complex heterocyclic frameworks like 2H,3H,4H,5H-pyrido[2,3-f] Current time information in Vancouver, CA.numberanalytics.comoxazepine with precise control over chemical and stereochemical outcomes is a significant challenge. Future research will likely focus on developing catalytic asymmetric methods to access enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry and materials science.

Progress in the synthesis of related seven-membered heterocycles suggests that several catalytic strategies could be adapted for this purpose. mdpi.com Organocatalysis, employing small chiral organic molecules, presents a powerful approach for constructing chiral centers. For instance, bifunctional organocatalysts could be designed to facilitate key bond-forming reactions in the synthesis of the pyridoxazepine core with high enantioselectivity. mdpi.com

Transition-metal catalysis also offers a versatile toolkit. Methodologies such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions, which have been successfully applied to other complex heterocycles, could be explored. The development of novel chiral ligands will be essential to achieving high levels of stereocontrol in the formation of the seven-membered oxazepine ring. The goal is to move beyond classical multi-step procedures towards more efficient, atom-economical processes that deliver structural complexity in a controlled manner.

Catalytic ApproachPotential Key ReactionAnticipated AdvantageReference Concept
Asymmetric OrganocatalysisIntramolecular Michael Addition or Mannich ReactionMetal-free conditions, high enantioselectivity.Takemoto's bifunctional catalysts used in heterocyclic synthesis. mdpi.com
Transition-Metal Catalysis (e.g., Rh, Ru, Pd)Asymmetric Hydrogenation of a Prochiral PrecursorHigh turnover numbers and excellent stereocontrol.Established methods for asymmetric synthesis of chiral amines and alcohols.
Copper-Catalyzed CyclizationIntramolecular C-O or C-N bond formationCost-effective metal, versatile reactivity.Tandem transformations for synthesizing benzo-1,4-oxazepine derivatives. nih.gov

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling rapid and accurate prediction of reaction outcomes and the design of novel synthetic pathways. rjptonline.org For a less-explored scaffold like 2H,3H,4H,5H-pyrido[2,3-f] Current time information in Vancouver, CA.numberanalytics.comoxazepine, these computational tools offer a significant advantage in navigating the vast chemical space of potential precursors and reaction conditions.

Retrosynthesis prediction models, often based on transformer neural network architectures, can propose viable synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. chemrxiv.org While large datasets specific to pyridoxazepines may be scarce, the use of transfer learning—where a model trained on general chemical reactions is fine-tuned on a smaller, more specific dataset of related heterocycle formations—could overcome this limitation. chemrxiv.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

A fundamental aspect of developing the chemistry of a new heterocyclic system is the discovery of its unique reactivity. Future studies on 2H,3H,4H,5H-pyrido[2,3-f] Current time information in Vancouver, CA.numberanalytics.comoxazepine will aim to uncover novel transformations that are not readily achievable with other scaffolds.

Modern synthetic methods like photochemical cyclizations offer environmentally friendly and often unique pathways to complex molecules by proceeding through high-energy intermediates. chim.it The application of photochemistry to suitable pyridoxazepine precursors could lead to unexpected ring contractions, expansions, or functionalizations. Similarly, tandem or cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient means to build molecular complexity. nih.gov Designing precursors that can undergo a programmed cascade to form the pyridoxazepine core or to elaborate upon it would be a significant advance.

Another promising avenue is the late-stage functionalization of the pyridoxazepine skeleton. Techniques such as C-H bond functionalization would allow for the direct introduction of substituents onto the core structure, bypassing the need for de novo synthesis for each new derivative. Exploring the reactions of the embedded lactam or amine functionalities could also lead to diverse and valuable molecular architectures.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is essential for optimizing synthetic protocols and ensuring scalability and reproducibility. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing detailed kinetic and mechanistic data without the need for sampling. numberanalytics.com

The application of technologies such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and products throughout a reaction. numberanalytics.comnih.govyoutube.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates that offer mechanistic insights, and the rapid optimization of parameters like temperature, concentration, and catalyst loading. numberanalytics.comnih.gov

For the synthesis of the 2H,3H,4H,5H-pyrido[2,3-f] Current time information in Vancouver, CA.numberanalytics.comoxazepine system, these process analytical technologies (PAT) would be invaluable. For example, monitoring a key cyclization step in real-time could reveal the presence of competing pathways or unstable intermediates, information that is critical for improving reaction yield and purity. Mass spectrometry-based techniques can also be adapted for online monitoring, offering high sensitivity and selectivity for tracking reaction components in complex mixtures. acs.org

TechniqueInformation ProvidedApplication in Pyridoxazepine Synthesis
In-Situ FTIR SpectroscopyConcentration changes of functional groups (e.g., C=O, N-H).Monitoring the formation of the oxazepine ring and identifying reaction endpoints. youtube.com
In-Situ NMR SpectroscopyDetailed structural information on all soluble species.Identifying intermediates, determining reaction kinetics, and studying stereoselectivity in real-time. nih.gov
Online Mass Spectrometry (MS)High-sensitivity detection of reactants, products, and byproducts.Tracking trace impurities and gaining mechanistic insights in complex reaction mixtures. acs.org

Q & A

Q. What are the most efficient synthetic routes for 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine and its derivatives?

The synthesis of pyrido-benzoxazepine derivatives often employs cyclocondensation of substituted 2-aminophenols with halogenated aldehydes. Microwave-assisted methods under basic conditions significantly enhance reaction efficiency (yields >85%) compared to traditional reflux techniques (yields ~60–70%) . For example, microwave irradiation reduces reaction time from 12–24 hours to 1–2 hours, as demonstrated in dibenzoxazepine syntheses . Alternative methods include copper-catalyzed intramolecular O-arylation or Ugi four-component reactions followed by cyclization, which broaden substrate scope .

Q. How can structural characterization of pyrido[2,3-f][1,4]oxazepine derivatives be optimized?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as shown for the fumarate salt of a related pyrido-benzoxazepine (JL13) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., dibenz[b,f] vs. dibenz[b,e]oxazepines) based on aromatic proton splitting patterns .
  • LC-MS : Validates molecular weight and purity, critical for intermediates in multi-step syntheses .

Q. What in vitro pharmacological assays are suitable for initial screening of pyrido[2,3-f][1,4]oxazepine derivatives?

  • Scopolamine-induced memory deficit models : Used to evaluate cognitive enhancement (e.g., 0.01–100 mg/kg oral dosing in rodents) .
  • TRPA1 receptor binding assays : Relevant for compounds with halogen substituents (e.g., fluoro/iodo analogs), which may modulate ion channel activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, piperazine substitution) impact the pharmacological profile of pyrido[2,3-f][1,4]oxazepines?

Substituent Position Biological Effect Example
FluoroC10Enhances blood-brain barrier penetration10-Fluoro-2-iodo derivative showed 30% higher CNS bioavailability vs. non-fluorinated analog .
PiperazineC5Increases dopamine receptor affinity8-Chloro-5-(4-methylpiperazinyl) analog (JL13) exhibited antipsychotic activity in preclinical models .
IodoC2Modulates TRPA1 activationIodo-substituted analogs demonstrated potent lachrymatory effects (EC₅₀ = 0.63 µM) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Assess bioavailability and metabolite formation. For example, poor oral absorption may explain low in vivo activity despite high in vitro receptor affinity .
  • Isomer-specific activity : Dibenzo[b,f]oxazepines show distinct TRPA1 activation vs. dibenzo[b,e] isomers, requiring chiral HPLC for enantiomer separation .
  • Dose optimization : Adjust dosing regimens based on half-life (e.g., 5-methylpyrido-benzoxazepine maleate required twice-daily dosing for sustained memory enhancement) .

Q. What strategies improve synthetic yield and safety for large-scale pyrido[2,3-f][1,4]oxazepine production?

  • Phosgene-free routes : Use carbonyldiimidazole (CDI) or triphosgene as safer alternatives for carbonyl group introduction .
  • Microwave batch reactors : Scalable systems achieve >90% yield for cyclocondensation steps, reducing solvent waste .
  • Solid-phase synthesis : Enables parallel synthesis of derivatives (e.g., 11-substituted analogs) with reduced purification steps .

Methodological Considerations

Q. How to address regiospecificity challenges in pyrido[2,3-f][1,4]oxazepine synthesis?

  • Computational modeling : DFT calculations predict favorable transition states for cyclization steps, guiding solvent selection (e.g., DMF vs. DMSO) .
  • Isotopic labeling : ¹⁵N/¹³C-labeled intermediates track reaction pathways and identify byproducts .

Q. What analytical standards are recommended for quality control?

  • EP/Pharm. Eur. standards : Use certified reference materials (e.g., MM0228.08 for fluoroquinolone analogs) to validate HPLC methods .
  • Residual solvent testing : Follow ICH Q3C guidelines with GC-MS to detect traces of DMF or DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.